molecular formula C12H12N2O3 B096532 2-(4-Methoxybenzyl)-4,6-pyrimidinediol CAS No. 16953-21-2

2-(4-Methoxybenzyl)-4,6-pyrimidinediol

Cat. No.: B096532
CAS No.: 16953-21-2
M. Wt: 232.23 g/mol
InChI Key: FWJJHSQWJQNUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxybenzyl)-4,6-pyrimidinediol is a pyrimidine derivative featuring a diol group at positions 4 and 6 and a 4-methoxybenzyl substituent at position 2. The methoxybenzyl group introduces aromaticity and lipophilicity, while the diol groups enable hydrogen bonding, influencing solubility and reactivity.

Properties

CAS No.

16953-21-2

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

4-hydroxy-2-[(4-methoxyphenyl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2O3/c1-17-9-4-2-8(3-5-9)6-10-13-11(15)7-12(16)14-10/h2-5,7H,6H2,1H3,(H2,13,14,15,16)

InChI Key

FWJJHSQWJQNUTE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O

Synonyms

2-(4-METHOXYBENZYL)-4,6-PYRIMIDINEDIOL

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituent at position 2 significantly impacts the compound’s properties. Key analogs include:

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Melting Point (°C) Notable Properties
2-(4-Methoxybenzyl)-4,6-pyrimidinediol 4-Methoxybenzyl ~249.25* Not reported Bulky, lipophilic, aromatic
2-(Methylthio)-4,6-pyrimidinediol Methylthio Not reported Not reported Thioether, moderate reactivity
2-(Dimethylamino)-4,6-pyrimidinediol Dimethylamino 171.19 Not reported Basic, enhances water solubility
4-Pyrimidin-2-ylaniline Aniline 171.19 149–152.5 Aromatic amine, higher thermal stability
2-Aminopyrimidine derivatives Amino Varies Varies Nucleophilic, versatile in synthesis

*Estimated based on 4,6-pyrimidinediol (MW 128.11) + 4-methoxybenzyl (C₈H₉O, MW 121.14).

Key Observations:
  • Substituent Bulk: The 4-methoxybenzyl group is bulkier than dimethylamino or methylthio substituents, likely reducing crystallinity and melting point compared to smaller analogs like 4-pyrimidin-2-ylaniline (mp 149–152.5°C) .
  • Electronic Effects: Methoxybenzyl (electron-donating via resonance) stabilizes the pyrimidine ring, directing electrophilic substitutions to specific positions. Methylthio introduces a polarizable sulfur atom, enabling nucleophilic reactions (e.g., alkylation) .

Physicochemical Properties

  • Solubility: Methoxybenzyl’s lipophilicity reduces water solubility compared to dimethylamino derivatives, which are more polar and basic . Hydrochloride salts (e.g., 2-(2-aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate ) exhibit enhanced solubility due to ionic character.
  • Stability :
    • Methoxy groups are stable under basic conditions but may undergo demethylation under strong acids.
    • Methylthio groups are susceptible to oxidation, forming sulfoxides or sulfones .

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